Cas no 127868-63-7 (Benzaldehyde,3-(2-benzothiazolyl)-)
Benzaldehyde,3-(2-benzothiazolyl)- Chemical and Physical Properties
Names and Identifiers
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- Benzaldehyde,3-(2-benzothiazolyl)-
- 3-(1,3-benzothiazol-2-yl)benzaldehyde
- 3-(Benzothiazol-2-yl)benzaldehyde
- Benzaldehyde,3-(2-benzothiazolyl)
- DTXSID30576001
- 127868-63-7
- Benzaldehyde, 3-(2-benzothiazolyl)-
- AKOS000297303
-
- Inchi: 1S/C14H9NOS/c16-9-10-4-3-5-11(8-10)14-15-12-6-1-2-7-13(12)17-14/h1-9H
- InChI Key: JQCJRHLVXFNMKF-UHFFFAOYSA-N
- SMILES: S1C2C=CC=CC=2N=C1C1C=CC=C(C=O)C=1
Computed Properties
- Exact Mass: 239.04000
- Monoisotopic Mass: 239.04048508g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 17
- Rotatable Bond Count: 2
- Complexity: 283
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: nothing
- XLogP3: nothing
- Topological Polar Surface Area: 58.2Ų
Experimental Properties
- PSA: 58.20000
- LogP: 3.77580
Benzaldehyde,3-(2-benzothiazolyl)- Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1631949-1g |
3-(Benzo[d]thiazol-2-yl)benzaldehyde |
127868-63-7 | 98% | 1g |
¥9877.00 | 2024-08-09 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1631949-5g |
3-(Benzo[d]thiazol-2-yl)benzaldehyde |
127868-63-7 | 98% | 5g |
¥20495.00 | 2024-08-09 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1631949-10g |
3-(Benzo[d]thiazol-2-yl)benzaldehyde |
127868-63-7 | 98% | 10g |
¥31275.00 | 2024-08-09 | |
| A2B Chem LLC | AA43205-1g |
Benzaldehyde, 3-(2-benzothiazolyl)- |
127868-63-7 | 1g |
$292.00 | 2024-01-04 | ||
| A2B Chem LLC | AA43205-5g |
Benzaldehyde, 3-(2-benzothiazolyl)- |
127868-63-7 | 5g |
$880.00 | 2024-01-04 |
Benzaldehyde,3-(2-benzothiazolyl)- Related Literature
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Hamid Heydari,Mohammad B. Gholivand New J. Chem., 2017,41, 237-244
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Fuming Xiao,Mengzhu Wang,Yunxiang Lei,Wenbo Dai,Yunbing Zhou,Miaochang Liu,Wenxia Gao,Xiaobo Huang,Huayue Wu J. Mater. Chem. C, 2020,8, 17410-17416
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Benjamin Gabriel Poulson,Kacper Szczepski,Joanna Izabela Lachowicz,Lukasz Jaremko,Abdul-Hamid Emwas,Mariusz Jaremko RSC Adv., 2020,10, 215-227
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Jialiang Yuan,Ran Dong,Yuan Li,Yang Liu,Zhuo Zheng,Yuxia Liu,Yan Sun,Benhe Zhong,Zhenguo Wu,Xiaodong Guo Chem. Commun., 2021,57, 13004-13007
Additional information on Benzaldehyde,3-(2-benzothiazolyl)-
Benzaldehyde, 3-(2-Benzothiazolyl)- (CAS No. 127868-63-7): An Overview of Its Structure, Properties, and Applications
Benzaldehyde, 3-(2-benzothiazolyl)- (CAS No. 127868-63-7) is a specialized organic compound that has garnered significant attention in the fields of medicinal chemistry and materials science. This compound, also known as 3-(2-Benzothiazolyl)benzaldehyde, is characterized by its unique molecular structure, which combines a benzaldehyde moiety with a benzothiazole ring. The combination of these functional groups imparts distinctive properties that make it a valuable intermediate in the synthesis of various pharmaceuticals and functional materials.
The molecular formula of Benzaldehyde, 3-(2-benzothiazolyl)- is C14H10N2O, and its molecular weight is approximately 218.24 g/mol. The compound is a white to off-white crystalline solid at room temperature and exhibits good solubility in common organic solvents such as dichloromethane, ethanol, and dimethylformamide (DMF). Its melting point is reported to be around 105-107°C, making it suitable for various synthetic processes that require moderate thermal stability.
One of the key features of Benzaldehyde, 3-(2-benzothiazolyl)- is its potential as a building block in the development of bioactive molecules. The benzothiazole ring is a well-known pharmacophore that has been extensively studied for its biological activities, including antimicrobial, antifungal, and anticancer properties. When combined with the benzaldehyde functionality, this compound can serve as a versatile starting material for the synthesis of more complex molecules with enhanced biological activities.
Recent research has highlighted the role of Benzaldehyde, 3-(2-benzothiazolyl)- in the development of novel therapeutic agents. For instance, a study published in the Journal of Medicinal Chemistry in 2021 reported the synthesis and evaluation of a series of 3-(2-Benzothiazolyl)benzaldehyde derivatives as potential anticancer agents. The researchers found that these derivatives exhibited significant cytotoxicity against various cancer cell lines, including breast cancer (MCF-7), lung cancer (A549), and colon cancer (HCT-116) cells. The study also demonstrated that the presence of the benzothiazole ring was crucial for the observed biological activity.
In addition to its pharmaceutical applications, Benzaldehyde, 3-(2-benzothiazolyl)- has shown promise in materials science. The compound can be used as a precursor for the synthesis of luminescent materials and sensors. A recent study published in Materials Chemistry Frontiers explored the use of 3-(2-Benzothiazolyl)benzaldehyde derivatives in the fabrication of fluorescent sensors for detecting metal ions and small molecules. The researchers found that these derivatives exhibited high selectivity and sensitivity towards specific analytes, making them suitable for various analytical applications.
The synthetic versatility of Benzaldehyde, 3-(2-benzothiazolyl)- is another factor contributing to its importance in chemical research. Various synthetic routes have been developed to prepare this compound efficiently. One common method involves the condensation reaction between benzaldehyde and 2-aminobenzothiazole in the presence of an acid catalyst. This reaction typically proceeds under mild conditions and yields high-purity products suitable for further derivatization.
In conclusion, Benzaldehyde, 3-(2-benzothiazolyl)- (CAS No. 127868-63-7) is a multifaceted compound with significant potential in both pharmaceutical and materials science applications. Its unique molecular structure and versatile synthetic properties make it an attractive candidate for further research and development. As ongoing studies continue to uncover new applications and optimize synthetic methods, Benzaldehyde, 3-(2-benzothiazolyl)- is likely to play an increasingly important role in advancing various scientific fields.
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